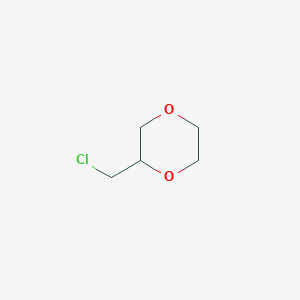

2-(Chloromethyl)-1,4-dioxane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(chloromethyl)-1,4-dioxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO2/c6-3-5-4-7-1-2-8-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFABQWISNPPOOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CO1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70943354 | |

| Record name | 2-(Chloromethyl)-1,4-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70943354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21048-16-8 | |

| Record name | 2-(Chloromethyl)-1,4-dioxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21048-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dioxane, 2-(chloromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021048168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Chloromethyl)-1,4-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70943354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Chloromethyl)-1,4-dioxane; 95% | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

From Bio-waste to Building Block: A Technical Guide to the Synthesis of 2-(Chloromethyl)-1,4-dioxane from Glycerol

Introduction

In the modern chemical industry, the dual imperatives of sustainability and innovation drive the search for novel synthetic pathways that utilize renewable feedstocks. Glycerol, a major byproduct of the biodiesel industry, represents a versatile and abundant C3 building block.[1] Its conversion into value-added chemicals is a cornerstone of green chemistry, promising to enhance the economic viability of biofuels and reduce reliance on petrochemical sources.[2]

This technical guide provides an in-depth exploration of a robust, multi-step synthetic strategy for producing 2-(chloromethyl)-1,4-dioxane, a valuable heterocyclic intermediate, starting from glycerol. This molecule serves as a versatile precursor in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers, owing to its reactive chloromethyl group and stable dioxane core.

We will move beyond a simple recitation of steps to dissect the underlying reaction mechanisms, evaluate catalyst choices, and present detailed, field-tested protocols. This document is intended for researchers, chemists, and drug development professionals seeking to leverage a sustainable platform for the synthesis of complex molecules. The pathway is logically divided into two primary stages: first, the conversion of glycerol into a highly reactive epoxide intermediate, epichlorohydrin; and second, the subsequent acid-catalyzed cyclization with ethylene glycol to yield the target dioxane.

Part 1: Synthesis of Key Intermediates from Glycerol

The initial phase of the synthesis focuses on converting the triol structure of glycerol into more reactive chlorinated intermediates. This is primarily achieved through a well-documented hydrochlorination process, which can be tailored to produce either monochlorohydrins or dichlorohydrins, the latter being the direct precursor to epichlorohydrin.

Step 1: Acid-Catalyzed Hydrochlorination of Glycerol

The reaction of glycerol with hydrogen chloride (HCl) is a cornerstone of its valorization, leading to the formation of 1,3-dichloro-2-propanol (1,3-DCP) and 3-chloro-1,2-propanediol (MCP), among other isomers.[1][3] The selective synthesis of 1,3-DCP is particularly crucial as it is the immediate precursor to epichlorohydrin.

Causality and Mechanism:

The direct reaction of glycerol with HCl is slow. The process is significantly accelerated by a carboxylic acid catalyst, such as acetic or adipic acid.[3][4] The reaction does not proceed via a simple SN2 displacement on the protonated alcohol. Instead, it follows a more complex, three-step mechanism:

-

Esterification: The carboxylic acid catalyst first reacts with a primary alcohol group of glycerol to form an ester intermediate.

-

Oxonium Formation: This is followed by an alkyl-oxygen bond scission, aided by a vicinal hydroxyl group, which releases the carboxylic acid and forms a cyclic oxonium ion intermediate.

-

Chloride Addition: The highly reactive intermediate is then opened by a nucleophilic attack from a chloride ion, yielding the chlorohydrin and regenerating the catalyst.[4]

This catalytic cycle explains the high selectivity observed for the primary chlorides, particularly the 1,3-DCP isomer when the reaction is pushed to completion.[5]

Figure 1: Catalytic cycle for glycerol hydrochlorination.

Experimental Protocol: Synthesis of Glycerol α,γ-Dichlorohydrin (1,3-DCP)

This protocol is adapted from the robust procedure detailed in Organic Syntheses.[6]

-

Setup: Equip a 2-liter flask with a gas inlet tube extending to the bottom, a gas outlet tube, and place it in an oil bath. The outlet should be connected to a trap and an acid gas absorption system.

-

Reagents: Charge the flask with 1 kg (9.8 moles) of 90% glycerol and 20 g of glacial acetic acid.

-

Reaction: Heat the oil bath to 100–110 °C and begin bubbling a steady stream of dry hydrogen chloride gas through the mixture. The absorption will be rapid initially and slow as the reaction progresses. Monitor the reaction by periodically weighing the flask; a weight gain of approximately 875 g indicates completion.

-

Workup: Cool the reaction mixture and transfer it to a 4-liter beaker. Carefully neutralize the mixture with solid sodium carbonate until it is just alkaline to litmus paper. Add water (approx. 500 cc) as needed to facilitate stirring and prevent salt precipitation.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the lower organic layer, which is the crude dichlorohydrin.

-

Purification: Purify the crude product by vacuum distillation, collecting the fraction boiling between 68–75 °C at 14 mm Hg. This yields approximately 875 g (70% theoretical yield) of dichlorohydrin.[6]

Data Summary: Catalyst Performance in Glycerol Hydrochlorination

| Catalyst | Temperature (°C) | Time (h) | Glycerol Conversion (%) | 1,3-DCP Selectivity (%) | Reference |

| Acetic Acid | 120 | 1.5 | >95 | High (unspecified) | [7] |

| Adipic Acid | 110 | 12 | 100 | ~14 (yield) | [8] |

| Hexanoic Acid | 110 | 4 | High | Similar to Acetic Acid | [9] |

| None | 110 | 12 | <10 | - | [8] |

Step 2: Dehydrochlorination to Epichlorohydrin

The conversion of 1,3-DCP to epichlorohydrin is a classic example of an intramolecular Williamson ether synthesis. It is a highly efficient, base-mediated ring-closing reaction.

Mechanism:

A strong base, typically sodium hydroxide (NaOH), deprotonates the secondary alcohol of 1,3-DCP to form an alkoxide. This alkoxide then acts as an intramolecular nucleophile, attacking the adjacent carbon bearing a chlorine atom and displacing the chloride ion to form the stable, three-membered epoxide ring.[1][10]

Figure 2: Base-catalyzed synthesis of epichlorohydrin.

Protocol: Epichlorohydrin Synthesis

-

Setup: In a flask equipped with a stirrer and dropping funnel, prepare a solution of 1,3-DCP in a suitable solvent (e.g., water).

-

Reaction: Cool the flask in an ice bath. Slowly add an aqueous solution of sodium hydroxide dropwise with vigorous stirring. The reaction is typically rapid.

-

Extraction: After the addition is complete, allow the mixture to stir for a short period. The epichlorohydrin product, being less dense and poorly soluble in the salt solution, will form a separate layer. Separate the organic layer.

-

Purification: Wash the crude epichlorohydrin with water, dry it over an anhydrous drying agent (e.g., MgSO₄), and purify by distillation.

Part 2: Cyclization to this compound

With the key intermediate, epichlorohydrin, in hand, the final step is the construction of the 1,4-dioxane ring. This is achieved through a condensation reaction with ethylene glycol.

Mechanism:

The formation of the 1,4-dioxane ring proceeds via an acid-catalyzed reaction between epichlorohydrin and ethylene glycol.

-

Epoxide Protonation: A protic or Lewis acid catalyst protonates the oxygen atom of the epichlorohydrin ring, activating it for nucleophilic attack.

-

Nucleophilic Ring-Opening: One of the hydroxyl groups of ethylene glycol attacks one of the carbons of the protonated epoxide (typically the less hindered one), opening the ring to form a linear ether-diol intermediate.

-

Intramolecular Cyclization: The remaining hydroxyl group of the intermediate, now positioned favorably, attacks the carbon bearing the chlorine atom in an intramolecular SN2 reaction, displacing the chloride and forming the six-membered 1,4-dioxane ring.

This sequence is a reliable method for constructing substituted dioxane skeletons.

Figure 3: Proposed mechanism for the formation of this compound.

Experimental Protocol: Synthesis of this compound

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine epichlorohydrin (1 mole) and a slight excess of ethylene glycol (1.1 moles).

-

Catalyst: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid (e.g., 0.01 mole).

-

Reaction: Heat the mixture to reflux with stirring. Monitor the reaction progress using an appropriate technique, such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst by washing with a mild base solution (e.g., saturated sodium bicarbonate).

-

Extraction: Extract the product into a suitable organic solvent like diethyl ether or dichloromethane.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate the solvent under reduced pressure. The final product can be purified by fractional distillation under vacuum.

Purification and Characterization

Purification of the final this compound product is critical.

-

Distillation: Fractional vacuum distillation is the primary method for obtaining a high-purity product, separating it from unreacted starting materials and high-boiling side products.

-

Peroxide Removal: Dioxanes are known to form explosive peroxides upon storage in the presence of air.[11][12] It is imperative to test for and remove peroxides before any distillation step. This can be achieved by treatment with reducing agents like ferrous sulfate or sodium bisulfite.[13]

-

Characterization: The identity and purity of the final compound should be confirmed using standard analytical techniques, including ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Infrared (IR) spectroscopy.

Safety and Handling

Chemical Hazards:

-

Hydrogen Chloride: A corrosive gas that can cause severe respiratory and skin burns.[6] Must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Chlorohydrins (MCP, DCP): These are toxic compounds. Handle with care, avoiding inhalation and skin contact.[1]

-

Epichlorohydrin: A toxic, flammable, and reactive compound. It is a suspected carcinogen. All manipulations should be conducted in a fume hood.

-

1,4-Dioxane Derivatives: 1,4-Dioxane itself is classified as a likely human carcinogen (Category 1B) and can cause serious eye and respiratory irritation.[11][14][15] Derivatives should be handled with similar precautions. It can form explosive peroxides upon exposure to air and light.[15]

Operational Safety:

-

Pressure: Reactions involving gaseous HCl should be equipped with a pressure-relief system.

-

Exothermic Reactions: Neutralization and dehydrochlorination steps can be exothermic and should be performed with adequate cooling.

-

Peroxide Formation: Never distill dioxane or its derivatives to dryness. Always test for peroxides before heating. Store the final product under an inert atmosphere (e.g., nitrogen) and away from light.[12]

Conclusion

The transformation of glycerol, a renewable and readily available feedstock, into this compound represents a compelling example of sustainable chemical synthesis. The outlined multi-step pathway, proceeding through the well-established intermediates of dichlorohydrin and epichlorohydrin, is built upon reliable and scalable chemical reactions. By understanding the underlying mechanisms and adhering to the detailed protocols and safety precautions, researchers can effectively produce this valuable heterocyclic building block. This strategy not only provides a green alternative to traditional petrochemical routes but also opens avenues for the development of novel pharmaceuticals and advanced materials derived from a sustainable carbon source.

References

- Halogenation | The Future of Glycerol: New Uses of a Versatile Raw Material - Books. (2008).

- GLYCEROL α,γ-DICHLOROHYDRIN - Organic Syntheses Procedure.

- The production of epichlorohydrin from glycerol. - Student Theses Faculty of Science and Engineering. (2017).

- Glycerol - Wikipedia.

- Tesser, R., et al. (2007). Kinetics of Glycerol Chlorination with Hydrochloric Acid: A New Route to α,γ-Dichlorohydrin. Industrial & Engineering Chemistry Research, 46(20), 6456-6465.

- Ling, L., et al. (2009). Investigation of the kinetics and mechanism of the glycerol chlorination reaction using gas chromatography–mass spectrometry. Journal of the Serbian Chemical Society, 74(10), 1081-1090.

- F. J. Alvarez-Coronel, G., et al. (2019). Preparation and Uses of Chlorinated Glycerol Derivatives. Molecules, 24(1), 113.

- Aroua, M. K., et al. (2019). Chemicals Production from Glycerol through Heterogeneous Catalysis: A Review. Catalysts, 9(1), 53.

- Catalysis for Glycerol Production and Its Applications - ResearchGate.

- Glycerol chlorination reaction mechanism | Request PDF - ResearchGate.

- Prins reaction - Wikipedia.

- da Silva, C. X. A., et al. (2019). Critical Review of the Various Reaction Mechanisms for Glycerol Etherification. Catalysts, 9(11), 947.

- Preparation and Uses of Chlorinated Glycerol Derivatives - ResearchGate.

- Liu, Y., et al. (2014). SELECTIVE CHLORINATION OF GLYCEROL TO 3-CHLORO-1,2-PROPANEDIOL CATALYZED BY BRØNSTED ACIDIC IONIC LIQUIDS. Brazilian Journal of Chemical Engineering, 31(3), 805-812.

- Purification of 1,4-dioxane - Google Patents. (1986).

- Purification of 1,4-Dioxane - Chempedia - LookChem.

- Safety Data Sheet: 1,4-dioxane - Chemos GmbH&Co.KG.

Sources

- 1. Preparation and Uses of Chlorinated Glycerol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. shd.org.rs [shd.org.rs]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. books.rsc.org [books.rsc.org]

- 8. scielo.br [scielo.br]

- 9. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 10. Glycerol - Wikipedia [en.wikipedia.org]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

- 13. Purification of 1,4-Dioxane - Chempedia - LookChem [lookchem.com]

- 14. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 15. chemos.de [chemos.de]

An In-Depth Technical Guide to 2-(Chloromethyl)-1,4-dioxane: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Chloromethyl)-1,4-dioxane (CAS No. 21048-16-8) is a versatile heterocyclic compound of significant interest in synthetic organic chemistry and drug discovery. Its unique bifunctional nature, combining a polar and chemically stable 1,4-dioxane ring with a reactive chloromethyl group, makes it a valuable building block for the synthesis of more complex molecular architectures. The dioxane moiety can enhance solubility and modulate the pharmacokinetic properties of a molecule, while the chloromethyl handle provides a reactive site for nucleophilic substitution, allowing for the facile introduction of various functional groups. This guide provides a comprehensive overview of the synthesis, chemical properties, reactivity, and potential applications of this compound, with a particular focus on its utility in medicinal chemistry and drug development. Detailed protocols, mechanistic insights, and safety considerations are presented to equip researchers with the knowledge required for the effective and safe use of this important synthetic intermediate.

Introduction and Physicochemical Properties

This compound is a colorless to light yellow liquid at room temperature.[1] The molecule consists of a six-membered 1,4-dioxane ring substituted with a chloromethyl group at the 2-position.[1] This structure imparts a unique combination of properties: the ether linkages of the dioxane ring are Lewis basic and can participate in hydrogen bonding, contributing to its moderate water solubility, while the chloromethyl group serves as a potent electrophile.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 21048-16-8 | [2][3] |

| Molecular Formula | C₅H₉ClO₂ | [1][2] |

| Molecular Weight | 136.58 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 193 °C at 760 mmHg; 40 °C at 0.02 Torr | [1] |

| logP (Octanol-Water) | 0.34 - 0.64 | [1] |

| Storage Temperature | -20°C | [4][5] |

| Purity (Typical) | ≥95% | [4][5] |

Synthesis and Purification

The synthesis of this compound can be approached through several routes, primarily involving the formation of the dioxane ring or the chloromethylation of a pre-existing dioxane scaffold. A common conceptual method involves the reaction of epichlorohydrin with ethylene glycol.

Conceptual Synthetic Protocol: Acid-Catalyzed Cyclization of 2-(2-Hydroxyethoxy)-3-chloropropan-1-ol

This method is based on the general principles of dioxane synthesis from diols. The key intermediate can be formed from the ring-opening of epichlorohydrin with ethylene glycol.

Step 1: Synthesis of 1-chloro-3-(2-hydroxyethoxy)propan-2-ol

-

To a stirred solution of ethylene glycol (excess), add epichlorohydrin dropwise at a controlled temperature (e.g., 0-5 °C).

-

A catalytic amount of a Lewis or Brønsted acid can be used to facilitate the epoxide ring-opening.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).

-

The excess ethylene glycol is removed under reduced pressure.

Step 2: Intramolecular Cyclization to this compound

-

The crude diol from Step 1 is dissolved in a suitable high-boiling solvent (e.g., toluene or xylene).

-

Add a strong acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid).

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the cyclization.

-

Monitor the reaction progress by GC or TLC.

-

Upon completion, cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

Step 3: Purification

-

The crude product is purified by vacuum distillation to yield this compound as a colorless to light yellow oil.[1]

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Mechanistic Considerations

The reactivity of this compound is dominated by the electrophilic nature of the carbon atom in the chloromethyl group. This primary alkyl chloride is susceptible to nucleophilic substitution reactions.

Nucleophilic Substitution Reactions

The chloromethyl group readily undergoes substitution by a variety of nucleophiles, including amines, phenols, thiols, and carboxylates. These reactions typically proceed via an SN2 mechanism, which involves a backside attack by the nucleophile on the carbon atom bearing the chlorine atom, leading to inversion of stereochemistry if the carbon were chiral.

Caption: Generalized SN2 reaction of this compound.

Applications in Medicinal Chemistry and Drug Development

The structural motif of a dioxane ring linked to an aromatic system via an ether linkage is present in several bioactive molecules. This compound is an ideal precursor for constructing such systems.

Key Intermediate for Phenyl-Dioxane Scaffolds

A prominent example of a drug class where this scaffold is relevant is in morpholine derivatives like Viloxazine, an antidepressant.[5][6][7] While Viloxazine is a morpholine, the synthetic principles are directly applicable. By reacting this compound with a substituted phenol, such as 2-ethoxyphenol, one can synthesize the corresponding 2-(phenoxymethyl)-1,4-dioxane derivative. This serves as a core structure that can be further elaborated in a drug discovery program.

Protocol 4.1.1: Synthesis of 2-((2-Ethoxyphenoxy)methyl)-1,4-dioxane

-

To a solution of 2-ethoxyphenol (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile, add a base such as potassium carbonate (1.5 eq) or sodium hydride (1.1 eq).

-

Stir the mixture at room temperature for 30 minutes to form the phenoxide.

-

Add this compound (1.1 eq) to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor by TLC or LC-MS.

-

After completion, cool the reaction, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired product.

Analytical Characterization

The structure and purity of this compound are typically confirmed using a combination of spectroscopic techniques.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Complex multiplets for the dioxane ring protons (approx. 3.4-3.9 ppm). A distinct signal (likely a doublet) for the chloromethyl protons (-CH₂Cl) shifted downfield due to the electron-withdrawing chlorine atom. |

| ¹³C NMR | Signals for the carbon atoms of the dioxane ring (approx. 65-75 ppm). A downfield signal for the chloromethyl carbon (approx. 45-55 ppm). |

| FT-IR (neat) | C-H stretching vibrations (approx. 2850-3000 cm⁻¹). Prominent C-O-C stretching vibrations characteristic of ethers (approx. 1100 cm⁻¹). C-Cl stretching vibration (approx. 650-800 cm⁻¹).[8] |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 136/138 (due to ³⁵Cl/³⁷Cl isotopes). Fragmentation may involve loss of the chloromethyl radical ([M-CH₂Cl]⁺) or cleavage of the dioxane ring.[9] |

Safety, Handling, and Disposal

This compound should be handled with caution in a well-ventilated fume hood, as it is a halogenated organic compound and a derivative of 1,4-dioxane, which is a suspected carcinogen.[10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11]

-

Handling: Avoid inhalation of vapors and contact with skin and eyes.[11] It is a flammable liquid and should be kept away from heat, sparks, and open flames.[10] May form explosive peroxides upon prolonged exposure to air.[10]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][5] Recommended storage is at -20°C.[4][5]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a valuable and reactive intermediate with significant potential in organic synthesis, particularly in the field of medicinal chemistry. Its ability to serve as a scaffold for introducing the 1,4-dioxane moiety makes it a useful tool for drug development professionals seeking to modulate the physicochemical and pharmacokinetic properties of lead compounds. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in the laboratory.

References

- (PDF) One-step synthesis of 1,4-dioxane 2,5-bischloromethyl from epichlorohydrin using ZIF-8, taking advantage of structural defects - ResearchGate. (n.d.).

- Organic Syntheses Procedure. (n.d.).

- Organic Syntheses Procedure. (n.d.).

- Process and intermediates for the preparation of viloxazine and other 2-substituted morpholine derivatives - Google Patents. (n.d.).

- Methods for producing viloxazine salts and novel polymorphs thereof - Google Patents. (n.d.).

- 2,5-Bis(chloromethyl)-1,4-dioxane | C6H10Cl2O2 | CID 20238091 - PubChem. (n.d.).

- Synthesis process of (2R)-(1,4-dioxane-2-yl) - Google Patents. (n.d.).

- Advanced Organic Chemistry: Infrared spectrum of 1,4-dioxane. (n.d.).

- 1H and 13C NMR spectra and structure of 2-trichloromethyl-4-methylene-1,3-dioxolanes - Ben-Gurion University Research Portal. (1977, January 1).

- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16).

- Process for the preparation of viloxazine hydrochloride - Google Patents. (n.d.).

- mass spectrum of 1,4-dioxane C4H8O2 fragmentation pattern of m/z m/e ions for analysis ... - Doc Brown's Chemistry. (n.d.).

- “Process For The Preparation Of Viloxazine Hydrochloride” - Quick Company. (2023, June 8).

- FT-IR spectra of dioxane and dioxane-water mixture (1 : 28). - ResearchGate. (n.d.).

- 1,4-Dioxane - Wikipedia. (n.d.).

- 1,4-dioxane 1H proton nmr spectrum C4H8O2 low/high resolution analysis interpretation of ... - Doc Brown's Chemistry. (n.d.).

- 13C nmr spectrum of 1,4-dioxane C4H8O2 analysis of chemical shifts ppm interpretation of ... - Doc Brown's Chemistry. (n.d.).

- 1,4-Dioxane - Optional[1H NMR] - Chemical Shifts - SpectraBase. (n.d.).

Sources

- 1. Buy this compound | 21048-16-8 [smolecule.com]

- 2. 21048-16-8 CAS MSDS (1,4-DIOXANE, 2-(CHLOROMETHYL)-) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Hit2Lead | this compound | CAS# 21048-16-8 | MFCD01994526 | BB-4015243 [hit2lead.com]

- 4. This compound | 21048-16-8 [sigmaaldrich.com]

- 5. This compound | 21048-16-8 [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. EP4317141A1 - Process and intermediates for the preparation of viloxazine and other 2-substituted morpholine derivatives - Google Patents [patents.google.com]

- 8. infrared spectrum of 1,4-dioxane C4H8O2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of para-dioxane dioxan image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. mass spectrum of 1,4-dioxane C4H8O2 fragmentation pattern of m/z m/e ions for analysis and identification of para-dioxane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to 2-(Chloromethyl)-1,4-dioxane: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Chloromethyl)-1,4-dioxane, with the CAS number 21048-16-8, is a heterocyclic organic compound that serves as a valuable, yet nuanced, intermediate in synthetic chemistry.[1] Its structure, featuring a 1,4-dioxane ring substituted with a reactive chloromethyl group, presents a unique combination of a stable, polar ether scaffold and a versatile electrophilic center. This guide, intended for researchers and professionals in drug development and chemical synthesis, provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on the practical insights required for laboratory work.

Core Chemical and Physical Properties

This compound is a colorless to light yellow liquid at room temperature.[1] Its key physical and chemical properties are summarized in the table below. The presence of two ether oxygen atoms in the dioxane ring allows for moderate solubility in water through hydrogen bonding.[1] The octanol-water partition coefficient (log P) of 0.34 to 0.64 suggests a compound with a slight hydrophobic character.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₅H₉ClO₂ | [1] |

| Molecular Weight | 136.58 g/mol | [1] |

| CAS Number | 21048-16-8 | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 193 °C at 760 mmHg; 40 °C at 0.02 Torr | [1] |

| Solubility | Moderately soluble in water | [1] |

| log P | 0.34 - 0.64 | [1] |

Synthesis of this compound: A Representative Protocol

While several methods for the synthesis of this compound have been reported, a common approach involves the chloromethylation of 1,4-dioxane.[1] This can be achieved using reagents such as chloromethyl methyl ether in the presence of an acid catalyst or the reaction of 1,4-dioxane with chloromethyl chloride under Lewis acid catalysis.[1] Below is a plausible, detailed experimental protocol for its synthesis via chloromethylation, designed to be a self-validating system for researchers.

Experimental Protocol: Chloromethylation of 1,4-Dioxane

Objective: To synthesize this compound from 1,4-dioxane and paraformaldehyde with hydrogen chloride.

Materials:

-

1,4-Dioxane (anhydrous)

-

Paraformaldehyde

-

Zinc Chloride (anhydrous)

-

Concentrated Hydrochloric Acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask with a reflux condenser and gas inlet

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas inlet tube connected to a source of dry hydrogen chloride gas.

-

Reagent Addition: To the flask, add anhydrous 1,4-dioxane (50 mL, 0.57 mol) and paraformaldehyde (9.0 g, 0.30 mol).

-

Catalyst Addition: Carefully add anhydrous zinc chloride (2.0 g, 14.7 mmol) to the stirred suspension.

-

Reaction Initiation: Cool the flask in an ice bath and begin to bubble dry hydrogen chloride gas through the mixture at a moderate rate.

-

Reaction Progress: Allow the reaction mixture to stir at 0-5 °C for 1 hour, then remove the ice bath and let the mixture warm to room temperature. Continue stirring for an additional 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

Once the reaction is complete, pour the mixture over 100 g of crushed ice in a beaker.

-

Transfer the mixture to a 500 mL separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL). The bicarbonate wash is crucial to neutralize any remaining acid.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

-

Purification: Purify the crude product by vacuum distillation to obtain this compound as a colorless to light yellow liquid.

Diagram of the Synthesis Workflow

Caption: A simplified workflow for the synthesis of this compound.

Spectroscopic Characterization

While experimental spectra for this compound are not widely available in the public domain, we can predict the key spectroscopic features based on its structure and data from analogous compounds.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum is expected to show a complex pattern due to the chirality at the C2 position and the conformational flexibility of the dioxane ring.

-

δ 3.5-4.0 ppm (m, 7H): This region would contain the overlapping multiplets of the protons on the dioxane ring (C3, C5, C6) and the chloromethyl group. The diastereotopic protons of the chloromethyl group would likely appear as a doublet of doublets or a complex multiplet.

-

δ 4.0-4.2 ppm (m, 1H): The proton at the C2 position, being adjacent to both an oxygen and the chloromethyl group, would be the most deshielded and appear as a multiplet.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The carbon NMR spectrum would provide clearer evidence of the carbon skeleton.

-

δ ~45 ppm: Chloromethyl carbon (-CH₂Cl).

-

δ ~65-75 ppm: Methylene carbons of the dioxane ring (C3, C5, C6).

-

δ ~75-80 ppm: The substituted carbon of the dioxane ring (C2).

Predicted Mass Spectrum (Electron Ionization)

The mass spectrum would likely show a molecular ion peak, albeit potentially weak, and characteristic fragmentation patterns.

-

m/z 136/138: The molecular ion peak ([M]⁺) and its isotopic peak ([M+2]⁺) in an approximate 3:1 ratio, characteristic of a monochlorinated compound.

-

m/z 87: Loss of the chloromethyl radical (•CH₂Cl) from the molecular ion, resulting in the [M - CH₂Cl]⁺ fragment.

-

m/z 49/51: The chloromethyl cation ([CH₂Cl]⁺) and its isotopic peak.

Predicted Infrared (IR) Spectrum

The IR spectrum would be dominated by C-H and C-O stretching frequencies.

-

2950-2850 cm⁻¹: C-H stretching vibrations of the methylene groups.

-

1150-1050 cm⁻¹: Strong C-O-C stretching vibrations characteristic of the ether linkages in the dioxane ring.

-

750-650 cm⁻¹: C-Cl stretching vibration.

Chemical Reactivity and Applications in Synthesis

The primary site of reactivity in this compound is the chloromethyl group, which is susceptible to nucleophilic substitution reactions (Sₙ2). This makes it a useful building block for introducing the 1,4-dioxane-2-ylmethyl moiety into a target molecule.

Nucleophilic Substitution Reactions

A variety of nucleophiles can displace the chloride ion, including amines, alcohols, thiols, and carbanions. The general reaction scheme is as follows:

Diagram of Nucleophilic Substitution

Caption: General scheme for the Sₙ2 reaction of this compound.

Representative Protocol: Reaction with an Amine

Objective: To synthesize N-((1,4-dioxan-2-yl)methyl)aniline.

Materials:

-

This compound

-

Aniline

-

Potassium carbonate

-

Acetonitrile

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.37 g, 10 mmol), aniline (1.02 g, 11 mmol), and potassium carbonate (2.76 g, 20 mmol) in acetonitrile (30 mL).

-

Reaction: Heat the mixture to reflux and stir for 12-16 hours, monitoring the reaction by TLC.

-

Workup:

-

Cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 25 mL) and brine (25 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired N-substituted product.

Applications in Drug Discovery and Development

While specific, named pharmaceutical agents directly synthesized from this compound are not prominently featured in the literature, its structural motifs are relevant to drug design. The 1,4-dioxane ring is a known bioisostere for other cyclic systems and can be incorporated into molecules to modulate their pharmacokinetic properties, such as solubility and metabolic stability. The reactive chloromethyl handle allows for the facile connection of this dioxane scaffold to other pharmacophoric fragments.

For instance, derivatives of this compound could potentially be used in the synthesis of analogs of existing drugs or in the exploration of new chemical space. Its ability to participate in reactions with amines, phenols, and other nucleophiles makes it a candidate for building libraries of compounds for high-throughput screening. The synthesis of various heterocyclic compounds containing the 1,4-dioxane moiety is an area of interest in medicinal chemistry.[2]

Safety and Handling

As with all chlorinated organic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.

Conclusion

This compound is a versatile synthetic intermediate with a valuable combination of a stable dioxane core and a reactive chloromethyl group. While detailed characterization data is not widely published, its properties and reactivity can be reliably predicted, enabling its use in the synthesis of more complex molecules. Its potential as a building block in drug discovery, particularly for the introduction of the 1,4-dioxane moiety, warrants further exploration by synthetic and medicinal chemists.

References

- Mousavi, B., Luo, Z., Phatanasri, S., Su, W., Wang, T., & Verpoort, F. (2017). One-step synthesis of 1,4-dioxane 2,5-bischloromethyl from epichlorohydrin using ZIF-8, taking advantage of structural defects. European Journal of Inorganic Chemistry, 2017(33), 3896-3901.

- Journal of Biomedical Research & Environmental Sciences. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 5(2).

- Google Patents. (1985).

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- Google Patents. (1990).

- Mlunias. (n.d.). Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development.

- Pfeiffer, W. D. (n.d.). The chloromethylation of an aromatic or heteroaromatic ring is of great importance. Science of Synthesis, 35, 131-150.

- ResearchGate. (2013). An inexpensive and convenient procedure for chloromethylation of aromatic hydrocarbons by phase transfer catalysis in aqueous media.

- PubChem. (n.d.). 2,5-Bis(chloromethyl)-1,4-dioxane.

- Google Patents. (2013). Preparation method of 2-((4R, 6S)-6-chloromethyl-2-alkyl-1,3-dioxane-4-yl)acetic acid. CN103224484A.

- IRIS. (n.d.). Improved Selectivity in the Chloromethylation of Alkylbenzenes in the Presence of Quaternary Ammonium Salts.

- ResearchGate. (n.d.). 1H NMR spectra in 1,4-dioxane/CCl4 mixture: sol fraction SF-2.9....

- National Center for Biotechnology Information. (2023). Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug. Molecules, 28(12), 4811.

- YouTube. (2016, September 15).

- YouTube. (2019, September 19).

- Google Patents. (2013). Method for synthesizing 1,4-dioxane. CN101948461B.

- MDPI. (2020). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 25(21), 5226.

- MDPI. (2020). Selective Synthesis of 1,4-Dioxane from Oxirane Dimerization over ZrO2/TiO2 Catalyst at Low Temperature.

- PubMed. (2009). Method development for the analysis of 1,4-dioxane in drinking water using solid-phase extraction and gas chromatography-mass spectrometry.

- PubMed Central. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of King Saud University - Science, 32(3), 2153-2174.

- ResearchGate. (n.d.). FT-IR spectra of dioxane and dioxane-water mixture (1 : 28).

- Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 1,4-dioxane C4H8O2 analysis of chemical shifts ppm interpretation of....

- PubMed Central. (2021). Combining Fourier-transform infrared spectroscopy and multivariate analysis for chemotyping of cell wall composition in Mungbean (Vigna radiata (L.) Wizcek). PLoS ONE, 16(5), e0252249.

- PubMed. (2006). Use of Fourier Transform Infrared (FTIR) Spectroscopy to Follow the Adsorption of Heptane and 1,4-dioxane Vapors on a Zinc Oxide Surface. Journal of colloid and interface science, 298(2), 656–664.

- National Institutes of Health. (2022). Effective Production of Selected Dioxolanes by Sequential Bio‐ and Chemocatalysis Enabled by Adapted Solvent Switching. ChemSusChem, 15(21), e202201340.

- Doc Brown's Chemistry. (n.d.). 1,4-dioxane 1H proton nmr spectrum C4H8O2 low/high resolution analysis interpretation of....

- ResearchGate. (n.d.). Hydration of the CH Groups in 1,4-Dioxane Probed by NMR and IR: Contribution of Blue-Shifting CH···OH2 Hydrogen Bonds.

- ResearchGate. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

- ResearchGate. (n.d.). Principal component analysis of FT-IR spectra for cationic photopolymerization of mixtures of two monomers.

- NIST. (n.d.). 1,4-Dioxane.

Sources

An In-Depth Technical Guide to 2-(Chloromethyl)-1,4-dioxane: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 2-(Chloromethyl)-1,4-dioxane, a heterocyclic organic compound of significant interest in synthetic chemistry. As a bifunctional molecule, featuring both a reactive chloromethyl group and a stable dioxane ring, it serves as a versatile building block for the synthesis of more complex molecules, including pharmaceutical intermediates. This document, intended for researchers, scientists, and drug development professionals, delves into its core physicochemical properties, established synthesis methodologies, chemical reactivity, and key applications, grounded in authoritative scientific data.

Core Molecular and Physicochemical Profile

This compound is characterized by a six-membered dioxane ring substituted with a chloromethyl group at the C2 position. This structure imparts a unique combination of polarity from the ether linkages and reactivity from the alkyl chloride, making it a valuable intermediate in organic synthesis.[1]

Molecular Identifiers and Properties

The fundamental molecular and physical characteristics of this compound are summarized below.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 21048-16-8 | [1][2] |

| Molecular Formula | C₅H₉ClO₂ | [1][2] |

| Molecular Weight | 136.58 g/mol | [1][2] |

| Canonical SMILES | C1COC(CO1)CCl | [1] |

| InChI Key | SFABQWISNPPOOB-UHFFFAOYSA-N | [1] |

Physicochemical Data

The compound's physical state and solubility are critical for its handling, reaction setup, and purification. It exists as a colorless to light yellow liquid at ambient temperature.[1]

| Property | Value | Source(s) |

| Physical State | Liquid (at 20°C) | [1] |

| Boiling Point | 193°C at 760 mmHg; 40°C at 0.02 Torr | [1] |

| Solubility | Moderate water solubility | [1] |

| Octanol-Water Partition Coefficient (log P) | 0.34 to 0.64 | [1] |

The moderate water solubility is attributed to the two ether oxygen atoms capable of hydrogen bonding, while the log P value indicates a slightly hydrophobic character.[1] Its significant boiling point difference under atmospheric and vacuum conditions makes it well-suited for purification via distillation.[1]

Synthesis and Mechanistic Considerations

The synthesis of this compound can be achieved through several routes, typically involving the functionalization of a pre-existing 1,4-dioxane ring or the cyclization of a suitable precursor.

Primary Synthesis Routes

-

Chloromethylation of 1,4-Dioxane : This direct approach involves treating 1,4-dioxane with a chloromethylating agent, such as chloromethyl methyl ether, in the presence of an acid catalyst to introduce the -CH₂Cl group onto the ring.[1]

-

Reaction with Chlorinating Agents : A common and effective method is the reaction of 1,4-dioxane with potent chlorinating agents like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under controlled conditions.[1]

-

From 2-(Hydroxymethyl)-1,4-dioxane : The precursor alcohol, 2-(Hydroxymethyl)-1,4-dioxane, can be converted to the target chloride via standard procedures for alcohol-to-alkyl halide transformation, for instance, using thionyl chloride or phosphorus oxychloride.[3]

The choice of method depends on factors such as substrate availability, desired scale, and safety considerations. For instance, chloromethyl methyl ether is a known carcinogen, requiring stringent safety protocols during handling.[4]

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from 2-(Hydroxymethyl)-1,4-dioxane

This protocol is a representative procedure for the conversion of the corresponding alcohol to the target alkyl chloride.

Materials:

-

2-(Hydroxymethyl)-1,4-dioxane

-

Thionyl chloride (SOCl₂)

-

Anhydrous Pyridine

-

Anhydrous Diethyl Ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup : In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Argon), dissolve 2-(Hydroxymethyl)-1,4-dioxane (1.0 eq) in anhydrous diethyl ether.

-

Reagent Addition : Cool the solution to 0°C in an ice bath. Add anhydrous pyridine (1.1 eq) to the solution. Subsequently, add thionyl chloride (1.1 eq) dropwise via the dropping funnel, maintaining the temperature at 0°C.

-

Reaction : After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup : Quench the reaction by carefully adding saturated NaHCO₃ solution until effervescence ceases. Transfer the mixture to a separatory funnel.

-

Extraction : Separate the organic layer. Extract the aqueous layer twice with diethyl ether.

-

Drying and Concentration : Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : Purify the crude product by vacuum distillation to yield pure this compound.

Causality : The use of pyridine is crucial; it acts as a base to neutralize the HCl gas produced during the reaction, preventing potential side reactions and driving the reaction to completion. The anhydrous conditions are necessary as thionyl chloride reacts violently with water.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the reactivity of its chloromethyl group. This functional group makes the compound an excellent electrophile, readily participating in nucleophilic substitution reactions.

Nucleophilic Substitution

The primary mode of reactivity is the Sₙ2 reaction, where a wide range of nucleophiles can displace the chloride ion. This allows for the covalent attachment of the 1,4-dioxane-2-ylmethyl moiety to various molecular scaffolds.

Caption: Generalized Sₙ2 reaction of this compound.

This reactivity is fundamental to its role as a building block. It enables chemists to introduce the stable, polar dioxane ring system into target molecules, which can modify properties such as solubility, bioavailability, and metabolic stability in drug candidates.

Applications in Research and Drug Development

The unique structure of this compound makes it a key intermediate in the synthesis of high-value chemicals, particularly in the pharmaceutical sector.

-

Pharmaceutical Intermediates : The compound is a crucial precursor for certain drug classes. For example, it is used in the synthesis of key chiral intermediates for statin hypolipidemic drugs, which are widely prescribed to lower cholesterol.[5]

-

Medicinal Chemistry Scaffolds : Dioxane derivatives have been explored for various therapeutic targets. Research has shown that complex molecules incorporating the 1,4-dioxane scaffold can exhibit favorable interactions with dopamine (D₂) and serotonin (5-HT₁ₐ) receptors, suggesting potential applications in treatments for Parkinson's disease or schizophrenia.[6]

-

Polymer Chemistry : The dioxane ring can potentially participate in polymerization reactions, opening avenues for the development of new polymers and materials with unique properties.[1]

Safety, Handling, and Storage

Proper handling of this compound is imperative due to its chemical properties and the potential hazards associated with its parent compound, 1,4-dioxane.

A critical hazard is the potential for forming explosive peroxides upon exposure to air, particularly during storage or distillation.[7][8][9] It is essential to test for the presence of peroxides before heating or distilling this compound.

| Hazard | Precautionary Measures | Source(s) |

| Flammability | Highly flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof equipment and non-sparking tools. | [7][10][11] |

| Peroxide Formation | May form explosive peroxides. Store in tightly closed containers, away from light and air. Test for peroxides before distillation or concentration. | [7][8][9][10] |

| Toxicity/Irritation | Causes serious eye irritation and may cause respiratory irritation. Avoid breathing vapors/mist. Use only in a well-ventilated area or fume hood. | [7][8] |

| Personal Protection | Wear protective gloves, clothing, eye protection, and face protection. | [7][8] |

Storage : Store in a cool, well-ventilated, fireproof place.[11] Containers should be kept tightly closed and protected from light.[10] It is advisable to date containers upon opening to track potential peroxide formation over time.[7]

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7]

References

- Buy this compound | 21048-16-8 - Smolecule. [URL: https://www.smolecule.com/cas/21048-16-8/2-chloromethyl-1-4-dioxane]

- This compound | CAS 21048-16-8 | SCBT - Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/2-chloromethyl-1-4-dioxane-21048-16-8]

- SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC150790050]

- SAFETY DATA SHEET - Merck Millipore. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/296309]

- SAFETY DATA SHEET - TCI America. [URL: https://www.tcichemicals.com/JP/en/assets/sds/D0987_JPE.pdf]

- Preparation method of 2-((4R, 6S)-6-chloromethyl-2-alkyl-1,3-dioxane -4-yl)acetic acid - Google Patents. [URL: https://patents.google.

- 1,4-DIOXANE, 2-(HYDROXYMETHYL)- | 29908-11-0 - LookChem. [URL: https://www.lookchem.com/cas-299/29908-11-0.html]

- SAFETY DATA SHEET - Merck Millipore. [URL: https://www.merckmillipore.com/INTERSHOP/web/WFS/Merck-INT-Site/en_US/-/USD/ShowDocument-File?ProductSKU=MII_PROD-109671&Language=EN&Country=IE&Target=SDS]

- 1,4-DIOXANE FOR SYNTHESIS - Loba Chemie. [URL: https://www.lobachemie.com/msds-1-4-dioxane-for-synthesis-03650.aspx]

- Multitarget 1,4-Dioxane Compounds Combining Favorable D2-like and 5-HT1A Receptor Interactions with Potential for the Treatment of Parkinson's Disease or Schizophrenia - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8396001/]

- Application of Chloromethyl Methyl Ether in the Synthesis of Complex Drug Intermediates - Benchchem. [URL: https://www.benchchem.

Sources

- 1. Buy this compound | 21048-16-8 [smolecule.com]

- 2. scbt.com [scbt.com]

- 3. lookchem.com [lookchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN103224484A - Preparation method of 2-((4R, 6S)-6-chloromethyl-2-alkyl-1,3-dioxane -4-yl)acetic acid - Google Patents [patents.google.com]

- 6. Multitarget 1,4-Dioxane Compounds Combining Favorable D2-like and 5-HT1A Receptor Interactions with Potential for the Treatment of Parkinson’s Disease or Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 11. lobachemie.com [lobachemie.com]

Unveiling the Spectroscopic Signature of 2-(Chloromethyl)-1,4-dioxane: A Technical Guide

Introduction

2-(Chloromethyl)-1,4-dioxane (CAS No. 21048-16-8) is a heterocyclic organic compound with the chemical formula C₅H₉ClO₂ and a molecular weight of approximately 136.58 g/mol [1]. Structurally, it consists of a 1,4-dioxane ring substituted with a chloromethyl group at the 2-position. This bifunctional nature, possessing both ether linkages and a reactive chloromethyl group, makes it a valuable intermediate in various synthetic applications, including the preparation of more complex molecules and potential use in polymer and materials science[1]. Accurate characterization of this molecule is paramount for its effective utilization, and spectroscopic techniques provide the definitive means for structural confirmation and purity assessment.

This guide presents a comprehensive overview of the key spectroscopic data for this compound, coupled with detailed experimental protocols and expert interpretation.

Molecular Structure

To understand the spectroscopic data, it is essential to first visualize the molecule's structure and the different chemical environments of its atoms.

Caption: Molecular structure of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

A. Experimental Protocol: Acquiring High-Resolution NMR Spectra

The following protocol outlines a standardized procedure for obtaining high-quality NMR spectra of a liquid sample like this compound.

1. Sample Preparation:

- Accurately weigh approximately 10-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.

- Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical as it must dissolve the sample and its residual proton signals should not overlap with analyte signals.

- Ensure complete dissolution by gentle vortexing or sonication.

- Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube to a height of about 4-5 cm. Avoid introducing any solid particles or air bubbles.

2. Instrument Setup & Acquisition:

- Insert the NMR tube into a spinner turbine, adjusting the depth with a gauge for optimal positioning within the probe.

- Place the sample in the NMR spectrometer.

- Lock the spectrometer onto the deuterium signal of the solvent.

- Shim the magnetic field to achieve high homogeneity, resulting in sharp, symmetrical peaks.

- For ¹H NMR , acquire the spectrum using a standard single-pulse experiment. Typical parameters on a 400 MHz spectrometer would include a spectral width of ~12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

- For ¹³C NMR , acquire a proton-decoupled spectrum to obtain singlets for each unique carbon. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

3. Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).

- Perform phase correction to ensure all peaks are in the absorptive mode.

- Apply baseline correction to obtain a flat baseline.

- Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

- Reference the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

B. ¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is expected to show a complex pattern of signals corresponding to the nine distinct protons in the molecule. The electronegativity of the oxygen and chlorine atoms will cause the adjacent protons to be deshielded and appear at a higher chemical shift (downfield).

(Note: As specific experimental data from public databases is unavailable, the following are predicted values based on the analysis of similar structures and established chemical shift principles.)

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.8 - 3.4 | Multiplet | 7H | Dioxane ring protons (-O-CH₂-CH₂-O-CH-) |

| ~ 3.6 | Multiplet | 2H | Chloromethyl protons (-CH₂Cl) |

Interpretation of the ¹H NMR Spectrum:

The seven protons on the dioxane ring are diastereotopic and will exhibit complex splitting patterns due to coupling with each other, resulting in a series of overlapping multiplets in the region of approximately 3.4 to 3.8 ppm. The two protons of the chloromethyl group are also expected to be diastereotopic and will likely appear as a multiplet around 3.6 ppm. The significant overlap of these signals would necessitate two-dimensional NMR techniques, such as COSY and HSQC, for unambiguous assignment.

C. ¹³C NMR Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum provides a clearer picture, with a single peak for each unique carbon environment.

(Note: Predicted values are provided in the absence of publicly available experimental data.)

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~ 75 | C2 (methine carbon of the dioxane ring) |

| ~ 67 | C3, C5 (methylene carbons adjacent to one oxygen) |

| ~ 66 | C6 (methylene carbon adjacent to one oxygen) |

| ~ 45 | C7 (chloromethyl carbon) |

Interpretation of the ¹³C NMR Spectrum:

The ¹³C NMR spectrum is expected to display four distinct signals, corresponding to the four unique carbon environments in the molecule.

-

The carbon of the chloromethyl group (-CH₂Cl) is expected to appear around 45 ppm.

-

The methine carbon of the dioxane ring (C2), being attached to two oxygen atoms (in effect) and the chloromethyl group, will be the most downfield of the ring carbons, likely around 75 ppm.

-

The remaining three methylene carbons of the dioxane ring are in slightly different chemical environments and are expected to resonate in the 66-67 ppm region.

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.

A. Experimental Protocol: Acquiring an FT-IR Spectrum of a Neat Liquid

For a liquid sample like this compound, the "neat" liquid film method is straightforward and commonly used.

1. Sample Preparation:

- Ensure the salt plates (typically NaCl or KBr) are clean and dry. If necessary, clean them with a small amount of dry acetone and wipe with a soft tissue.

- Place one to two drops of the neat liquid sample onto the center of one salt plate.

- Carefully place the second salt plate on top, gently pressing to spread the liquid into a thin, uniform film between the plates.

2. Data Acquisition:

- Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.

- Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

- Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

3. Data Processing:

- The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

B. IR Spectroscopic Data

The IR spectrum of this compound will be characterized by absorptions corresponding to C-H, C-O, and C-Cl bond vibrations.

(Note: Predicted characteristic absorption bands are listed below.)

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| 2950 - 2850 | C-H stretch | Strong | Aliphatic C-H |

| 1450 - 1400 | C-H bend (scissoring) | Medium | -CH₂- |

| 1150 - 1050 | C-O-C stretch (ether) | Strong | Cyclic Ether |

| 750 - 650 | C-Cl stretch | Strong | Alkyl Halide (-CH₂Cl) |

Interpretation of the IR Spectrum:

The most prominent features in the IR spectrum will be the strong C-H stretching vibrations just below 3000 cm⁻¹ and the very strong C-O-C stretching absorption characteristic of ethers in the 1150-1050 cm⁻¹ region. The presence of the chloromethyl group will be confirmed by a strong absorption band in the fingerprint region, typically between 750 and 650 cm⁻¹. The absence of strong absorptions for hydroxyl (-OH, broad band ~3300 cm⁻¹) or carbonyl (C=O, sharp band ~1700 cm⁻¹) groups would confirm the purity of the sample with respect to common starting materials or byproducts.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

A. Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a common technique for the analysis of relatively small, volatile organic molecules.

1. Sample Introduction:

- The sample, typically dissolved in a volatile solvent, is injected into a gas chromatograph (GC) for separation from any impurities. The GC column is heated, and the sample is carried by an inert gas (e.g., helium).

- Alternatively, for a pure sample, direct infusion via a heated probe can be used.

2. Ionization:

- As the sample molecules elute from the GC column or are volatilized from the probe, they enter the ion source of the mass spectrometer.

- In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion (M⁺•).

3. Mass Analysis:

- The molecular ion and any fragment ions formed are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

4. Detection:

- An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

B. Mass Spectrometric Data

The mass spectrum of this compound will show the molecular ion peak and several characteristic fragment ions.

(Note: Predicted fragmentation patterns are described below.)

Table 4: Predicted Key Ions in the EI-Mass Spectrum of this compound

| m/z | Proposed Fragment | Significance |

| 136 / 138 | [C₅H₉ClO₂]⁺• (M⁺•) | Molecular ion peak. The M+2 peak (m/z 138) is due to the ³⁷Cl isotope (~1/3 of M⁺). |

| 101 | [C₅H₉O₂]⁺ | Loss of a chlorine radical (•Cl). |

| 87 | [C₄H₇O₂]⁺ | Loss of the chloromethyl radical (•CH₂Cl). This is often a significant fragment. |

| 57 | [C₃H₅O]⁺ | Cleavage of the dioxane ring. |

| 49 / 51 | [CH₂Cl]⁺ | The chloromethyl cation. The m/z 51 peak is from the ³⁷Cl isotope. |

Interpretation of the Mass Spectrum and Fragmentation Pathways:

The presence of a pair of peaks for the molecular ion at m/z 136 and 138, with a relative intensity ratio of approximately 3:1, is a definitive indicator of a molecule containing one chlorine atom.

The fragmentation of this compound is expected to be driven by the cleavage of the bonds adjacent to the oxygen atoms and the loss of the chloromethyl group.

Caption: Predicted major fragmentation pathways for this compound.

A primary fragmentation pathway is the loss of the chloromethyl radical to form a stable oxonium ion at m/z 87. Another expected fragmentation is the alpha-cleavage between the dioxane ring and the chloromethyl group, leading to the formation of the chloromethyl cation at m/z 49/51. Further fragmentation of the dioxane ring itself would lead to smaller fragment ions.

Conclusion

The structural elucidation of this compound is reliably achieved through a combination of NMR, IR, and MS techniques. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (ether and alkyl chloride), and mass spectrometry verifies the molecular weight and provides characteristic fragmentation patterns. The data and protocols presented in this guide offer a comprehensive framework for the unambiguous identification and characterization of this versatile synthetic intermediate, ensuring its quality and proper application in research and development.

References

- Google Patents. Preparation method of 2-((4R, 6S)-6-chloromethyl-2-alkyl-1,3-dioxane-4-yl)acetic acid. CN103224484A.

- Western University. Liquid NMR Services. [Link]

- University of Colorado Boulder, Department of Chemistry. IR Spectroscopy of Liquids. [Link]

- ALWSCI. How To Prepare And Run An NMR Sample. [Link]

Sources

A Technical Guide to the Purity, Stability, and Storage of 2-(Chloromethyl)-1,4-dioxane

Introduction: Understanding the Role and Risks of 2-(Chloromethyl)-1,4-dioxane

This compound, a heterocyclic organic compound, serves as a valuable intermediate and building block in various synthetic pathways.[1] Its structure, featuring a dioxane ring with a reactive chloromethyl group, makes it a versatile reagent for introducing the dioxane moiety into more complex molecular architectures, particularly in pharmaceutical and materials science research.[1] The compound is a colorless to light yellow liquid at room temperature.[1]

However, the utility of this reagent is intrinsically linked to its purity and stability. For researchers in drug development, the presence of uncharacterized impurities can lead to ambiguous biological data, side reactions, and challenges in process scale-up. Furthermore, like many cyclic ethers, this compound presents a significant, often underestimated, safety hazard due to its propensity to form explosive peroxides over time.[2]

This guide provides an in-depth examination of the critical parameters for ensuring the quality and safe handling of this compound. We will explore robust analytical methodologies for purity assessment, identify common process- and degradation-related impurities, and detail the causal mechanisms behind its instability. Finally, we will establish a set of validated storage and handling protocols designed to preserve chemical integrity and mitigate safety risks in the laboratory.

Key Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 21048-16-8 | [3] |

| Molecular Formula | C₅H₉ClO₂ | [1] |

| Molecular Weight | 136.58 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 193°C at 760 mmHg; 40°C at 0.02 Torr | [1] |

| Density | ~1.034 g/cm³ at 25°C | |

| Solubility | Moderately soluble in water | [1] |

Purity Assessment: A Validated Analytical Approach

The quantification of purity and the identification of impurities are non-negotiable steps in ensuring the reliability of experimental outcomes. For a volatile compound like this compound, Gas Chromatography (GC) is the analytical method of choice. When coupled with a Mass Spectrometry (MS) detector, it provides a powerful tool for both quantification and the structural elucidation of unknown impurities.

Causality of Method Selection:

-

Gas Chromatography (GC): The compound's boiling point and volatility make it ideally suited for GC analysis, allowing for efficient separation from non-volatile and less volatile impurities.

-

Mass Spectrometry (MS): Provides definitive identification of the parent compound and its impurities through characteristic fragmentation patterns, offering a higher degree of confidence than detectors like Flame Ionization Detection (FID) alone.

-

Isotope Dilution: While not always necessary for high-concentration purity analysis, the use of a deuterated internal standard (e.g., 1,4-dioxane-d8) is a best practice for accurately quantifying trace impurities, as it corrects for variations in sample preparation and instrument response.[4][5]

Protocol: Purity Determination by GC-MS

This protocol outlines a self-validating system for assessing the purity of this compound.

-

Preparation of Standards and Samples:

-

Internal Standard (IS) Stock Solution: Prepare a 1000 µg/mL solution of a suitable internal standard (e.g., Dodecane or a non-interfering stable compound) in a high-purity solvent like Ethyl Acetate.

-

Sample Preparation: Accurately weigh approximately 20 mg of the this compound sample into a 10 mL volumetric flask. Add a precise volume of the IS stock solution and dilute to the mark with Ethyl Acetate. This creates a sample concentration of approximately 2 mg/mL.

-

Calibration Standard: Prepare a reference standard of this compound with known purity using the same procedure.

-

-

Instrumental Parameters (Example):

-

GC System: Agilent 8890 GC or equivalent.

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.

-

Inlet: Split/Splitless, 250°C, Split ratio 50:1.

-

Carrier Gas: Helium, constant flow at 1.2 mL/min.

-

Oven Program: Initial 60°C for 2 min, ramp at 15°C/min to 240°C, hold for 5 min.

-

MS System: Agilent 7010B Triple Quadrupole MS or equivalent.

-

Source Temperature: 230°C.

-

Acquisition Mode: Full Scan (m/z 40-300).

-

-

Analysis Sequence:

-

Inject a solvent blank to ensure system cleanliness.

-

Inject the Calibration Standard to establish the retention time and response factor of the analyte relative to the internal standard.

-

Inject the Sample Preparation.

-

-

Data Processing & Purity Calculation:

-

Integrate the peak areas for this compound and the Internal Standard.

-

Identify impurity peaks in the chromatogram. Use the MS library to tentatively identify their structures.

-

Calculate the purity using the area percent normalization method, assuming all components have a similar response factor. For higher accuracy, determine the relative response factors for known impurities.

-

Formula: Purity (%) = (Area of Analyte / Total Area of All Peaks) x 100.

-

Common Impurities and Their Origins

Understanding potential impurities is crucial for troubleshooting synthetic reactions and interpreting analytical data. Impurities in this compound typically arise from two sources: the synthetic process and subsequent degradation.

| Impurity Class | Potential Species | Origin | Impact |

| Starting Materials | 1,4-Dioxane | Incomplete reaction during synthesis. | Can alter reaction stoichiometry; a regulated substance.[6] |

| Reaction Byproducts | 2,5-Bis(chloromethyl)-1,4-dioxane | Over-chloromethylation during synthesis.[7] | Introduces difunctionality, leading to cross-linking or undesired products. |

| Degradation Products | Hydroperoxides, Peroxides | Reaction with atmospheric oxygen.[8] | Extreme explosion hazard. Can also act as unwanted radical initiators. |

| Degradation Products | 2-(Hydroxymethyl)-1,4-dioxane | Hydrolysis of the chloromethyl group. | Introduces a reactive hydroxyl group. |

| Residual Solvents | Varies by synthesis | Purification process. | May interfere with subsequent reactions or pose toxicity concerns. |

Chemical Stability and Degradation Pathways

The most significant stability concern for this compound is peroxide formation . This process is a well-documented hazard for ethers and is initiated by exposure to atmospheric oxygen, often accelerated by light and heat.[8]

Mechanism of Peroxide Formation: The process occurs via a free-radical chain reaction at the carbon atom adjacent to the ether oxygen.

-

Initiation: An initiator (like light or heat) abstracts a hydrogen atom to form a dioxane radical.

-

Propagation: The dioxane radical reacts with molecular oxygen (O₂) to form a hydroperoxy radical. This radical can then abstract a hydrogen from another dioxane molecule, forming a hydroperoxide and propagating the chain reaction.

-

Termination: Over time, these hydroperoxides can polymerize to form highly unstable and shock-sensitive polymeric peroxides.

Recommended Storage and Handling Conditions

Adherence to strict storage and handling protocols is paramount for maintaining the purity of this compound and ensuring laboratory safety. The primary objective is to prevent peroxide formation and hydrolysis.

Core Storage Recommendations

| Condition | Recommendation | Rationale | Source(s) |